BenchChemオンラインストアへようこそ!

Donepezil oxalate

Solid-state chemistry Polymorph screening Pharmaceutical patent landscape

Donepezil oxalate (CAS 870555-76-3) is the oxalic acid addition salt of the well-established acetylcholinesterase (AChE) inhibitor donepezil. The parent free base and its hydrochloride salt (CAS 120011-70-3) are approved worldwide for the symptomatic treatment of mild to severe Alzheimer's disease.

Molecular Formula C26H31NO7
Molecular Weight 469.5 g/mol
CAS No. 870555-76-3
Cat. No. B8375721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil oxalate
CAS870555-76-3
Molecular FormulaC26H31NO7
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.C(=O)(C(=O)O)O
InChIInChI=1S/C24H29NO3.C2H2O4/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;3-1(4)2(5)6/h3-7,14-15,17,20H,8-13,16H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyZXVUKAUIAFEUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Donepezil Oxalate (CAS 870555-76-3): Procurement-Grade Overview of a Polymorphic Acetylcholinesterase Inhibitor Salt


Donepezil oxalate (CAS 870555-76-3) is the oxalic acid addition salt of the well-established acetylcholinesterase (AChE) inhibitor donepezil. The parent free base and its hydrochloride salt (CAS 120011-70-3) are approved worldwide for the symptomatic treatment of mild to severe Alzheimer's disease [1]. Unlike the hydrochloride—which dominates the commercial pharmaceutical market as Aricept® and its generic equivalents—donepezil oxalate is primarily encountered as a research compound, a reference standard, and a synthetic intermediate [2]. Its molecular formula is C24H30NO3⁺·C2HO4⁻ and it is typically supplied as a white to off-white crystalline powder with a purity specification of ≥95% or higher depending on the vendor [3].

Why Donepezil Oxalate Cannot Be Casually Interchanged with Donepezil Hydrochloride in Research and Development


Although donepezil oxalate and donepezil hydrochloride share an identical pharmacophore—the donepezil free base—their distinct counterions confer markedly different solid-state properties that invalidate casual substitution in analytical, formulation, and process chemistry contexts. Donepezil hydrochloride exists in multiple crystalline polymorphic forms (Forms I–VI and a hemihydrate) with melting points reported in the range of 211–233 °C depending on the polymorph and purity, while donepezil oxalate crystallizes as a hydrogen oxalate trihydrate with a unique hydrogen-bonding network mediated by three water molecules per asymmetric unit [1]. Critically, three distinct oxalate polymorphs have been patented—Forms I, II (mp ~175–180 °C) and Form III (mp ~95–96 °C)—each with a unique powder X-ray diffraction (PXRD) fingerprint that does not match any known hydrochloride polymorph [2]. This means that analytical methods validated for hydrochloride polymorphs (e.g., USP/Ph. Eur. monographs) cannot be assumed to resolve or quantify oxalate polymorphs without revalidation, and that bioavailability or stability data generated with the hydrochloride salt cannot be directly extrapolated to the oxalate salt without experimental confirmation .

Donepezil Oxalate: Quantitative Differential Evidence Against Comparator Compounds


Polymorphic Diversity: Donepezil Oxalate Exhibits Three Distinct Patent-Characterized Polymorphs Unmatched by Donepezil Hydrochloride

Donepezil oxalate has been patented in three discrete polymorphic forms—Forms I, II, and III—each characterized by unique powder X-ray diffraction (PXRD) patterns and infrared absorption peaks [1][2]. In contrast, donepezil hydrochloride has been reported in at least six polymorphic forms (I–VI) and a hemihydrate, but none of these share the same unit cell parameters or diffraction signatures as the oxalate polymorphs [3]. Importantly, the oxalate Form III exhibits a melting point of 95–96 °C, which is drastically lower than Form I/II (175–180 °C) and all reported hydrochloride polymorphs (211–233 °C) [1]. This wide melting point separation between oxalate polymorphs (Δmp ≈ 80 °C) provides a unique thermal handle for polymorph identification and purity assessment that has no parallel in the hydrochloride system.

Solid-state chemistry Polymorph screening Pharmaceutical patent landscape

Crystal Structure: Donepezil Oxalate Trihydrate Exhibits a Unique Hydrogen-Bonding Architecture Distinct from Other Donepezil Salts

A single-crystal X-ray diffraction study determined that donepezil oxalate crystallizes as the trihydrate salt (C24H30NO3⁺·C2HO4⁻·3H2O), with three water molecules per asymmetric unit mediating O—H···O and N—H···O hydrogen bonds between oxalate anions and donepezilium cations [1]. The indanone and piperidine ring planes are inclined at 33.4°—a conformational feature directly comparable to the donepezilium cation bound in acetylcholinesterase [1]. The oxalate anion is disordered in the crystal lattice, a feature not reported for the hydrochloride salt forms [2]. The stoichiometric incorporation of three water molecules per donepezilium cation distinguishes this salt from donepezil hydrochloride monohydrate, which incorporates only one water molecule [3].

X-ray crystallography Hydrogen bonding Hydrate stoichiometry

Melting Point Fingerprint: Donepezil Oxalate Offers a Thermal Identification Window Distinct from All Donepezil Hydrochloride Polymorphs

The melting point ranges of donepezil oxalate polymorphs provide a thermal fingerprint that is non-overlapping with the hydrochloride salt. The patent literature specifies Form I and Form II oxalate melting at 175–180 °C, while Form III melts at 95–96 °C [1]. In contrast, donepezil hydrochloride polymorphs consistently melt above 211 °C, with reported ranges including 211–212 °C (Fisher Scientific), 222–226 °C (TCI), and 223–233 °C (Thermo Scientific) [2]. The lowest reported hydrochloride mp (211 °C) is still >30 °C higher than the highest oxalate mp (180 °C), meaning that melting point alone can differentiate the salt form with 100% specificity in this binary comparison.

Thermal analysis DSC Identity testing Quality control

Bulk Flow Properties: Donepezil Oxalate is Patented as Having Good Flow Properties Amenable to Large-Scale Pharmaceutical Processing

The donepezil oxalate patent (US 7,439,365) explicitly states that the oxalate salt can be isolated in 'pharmaceutically-acceptable form, especially in bulk form, such form having good flow properties, especially good bulk flow properties' and that it is 'particularly suited to large-scale preparation' via 'an efficient, economic and reproducible process' [1]. This represents a claimed processing advantage, though it must be noted that no quantitative flow data (e.g., Hausner ratio, Carr's index, angle of repose) are publicly disclosed for direct numerical comparison with donepezil hydrochloride. The hydrochloride salt is also known to exhibit acceptable flow properties in commercial manufacture (Aricept® tablets), but head-to-head powder rheology data remain absent from the public domain.

Powder flow Manufacturability Solid dosage form Process chemistry

Synthetic Utility: Donepezil Oxalate as a Purifiable Intermediate for Donepezil Hydrochloride Production

Published synthetic protocols demonstrate that donepezil oxalate serves a dual role as both a research compound and a purifiable intermediate en route to donepezil hydrochloride. In a representative procedure, donepezil oxalate is dissolved in water, basified to liberate the donepezil free base, extracted into an organic solvent, and then re-acidified with aqueous hydrochloric acid to yield donepezil hydrochloride—including an amorphous form obtained via lyophilization [1]. This route exploits the oxalate salt's favorable crystallization properties for purification, followed by counterion exchange to the pharmaceutically preferred hydrochloride form. Donepezil hydrochloride cannot serve as its own purification intermediate in the same manner, as it cannot be cleanly converted to a different crystalline salt, purified, and then regenerated.

Synthetic intermediate Salt metathesis Purification Process chemistry

Pharmacological Potency: Donepezil Oxalate Shares the AChE Inhibition Profile of the Donepezil Pharmacophore but Lacks Public Comparative Bioavailability Data

Donepezil (as the free base pharmacophore) is a well-characterized, potent, reversible, and non-competitive inhibitor of acetylcholinesterase, with reported IC50 values of 6.7–11.6 nM against human AChE [1]. The oxalate salt delivers the identical donepezilium cation as the hydrochloride upon dissolution; therefore, in vitro AChE inhibition in aqueous assay buffers is expected to be equivalent, and the enantiomers of donepezil exhibit near-identical pharmacological profiles [2]. However, no published study has performed a direct head-to-head comparison of donepezil oxalate versus donepezil hydrochloride in any in vivo pharmacokinetic, pharmacodynamic, or clinical efficacy model. In the absence of such data, the assumption that the oxalate salt will exhibit bioequivalence or comparable oral bioavailability to the extensively studied hydrochloride salt remains scientifically unvalidated [3].

Acetylcholinesterase inhibition IC50 In vitro pharmacology Comparative efficacy

Donepezil Oxalate: Recommended Application Scenarios Driven by Quantitative Evidence


Polymorph Screening and Solid-State Chemistry Research

Donepezil oxalate's three patent-characterized polymorphs (Forms I, II, and III), each with distinct PXRD patterns and widely separated melting points (95–96 °C for Form III vs. 175–180 °C for Forms I/II), make it an ideal model system for polymorph screening, crystallization process development, and solid-state stability studies [1]. The 80 °C intra-oxalate Δmp between Form III and Forms I/II provides a thermal window nearly four times wider than that observed among donepezil hydrochloride polymorphs (Δmp ≈ 22 °C), enabling higher-resolution thermal analysis method development and validation [2].

Analytical Reference Standard for Salt-Form-Specific Method Development

Because donepezil oxalate polymorphs produce PXRD patterns, IR spectra, and DSC thermograms that are orthogonal to those of donepezil hydrochloride [1], the oxalate salt serves as an essential negative control and specificity sample during analytical method development and validation. An HPLC or spectroscopic method validated only against hydrochloride reference standards may fail to detect oxalate contamination or misidentify the salt form. Procurement of oxalate reference material is critical for laboratories developing salt-form-discriminating assays, forced degradation studies, or counterfeit drug screening panels [2].

Synthetic Intermediate in Donepezil Hydrochloride API Manufacturing Process Development

The established synthetic pathway—donepezil base → donepezil oxalate (crystallization and purification) → donepezil hydrochloride (via basification, extraction, and HCl acidification)—positions the oxalate salt as a strategic purification intermediate [1]. Process chemistry teams engaged in generic API development or route scouting should procure donepezil oxalate specifically to evaluate this salt-metathesis-based purification strategy, as the oxalate can be crystallized in three polymorphic forms offering distinct solubility profiles that may be exploited for impurity rejection [2].

Pre-formulation and Salt-Screening Studies for Novel Donepezil-Based Drug Products

For pharmaceutical development programs exploring new donepezil salt forms (e.g., mesylate, esylate, succinate, or tartrate salts), donepezil oxalate provides a valuable comparator representing a dicarboxylic acid counterion with a unique hydrogen-bonding architecture and hydrate stoichiometry (trihydrate) [1]. The patent-documented good bulk flow properties of the oxalate salt further justify its inclusion as a comparator arm in powder rheology and compaction studies, even though quantitative flow data have not been published [2].

Quote Request

Request a Quote for Donepezil oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.